Cas no 1126444-16-3 (3-chloro-1-Indolizinecarboxylic acid methyl ester)
3-chloro-1-Indolizinecarboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-1-Indolizinecarboxylic acid methyl ester
- 3-Bromo-indolizine-1-carboxylic acid methyl ester
- Methyl 3-chloroindolizine-1-carboxylate
- Methyl 3-bromoindolizine-1-carboxylate
- AKOS027425939
- 1126444-16-3
-
- MDL: MFCD28666393
- Inchi: 1S/C10H8BrNO2/c1-14-10(13)7-6-9(11)12-5-3-2-4-8(7)12/h2-6H,1H3
- InChI Key: SYAWACKPRRIIBX-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=C2C=CC=CN21
Computed Properties
- Exact Mass: 252.97384g/mol
- Monoisotopic Mass: 252.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 30.7Ų
3-chloro-1-Indolizinecarboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D542568-1g |
methyl 3-chloroindolizine-1-carboxylate |
1126444-16-3 | 95% | 1g |
$875 | 2025-02-19 | |
| eNovation Chemicals LLC | D542568-5g |
methyl 3-chloroindolizine-1-carboxylate |
1126444-16-3 | 95% | 5g |
$2400 | 2025-02-19 | |
| eNovation Chemicals LLC | D542568-1g |
methyl 3-chloroindolizine-1-carboxylate |
1126444-16-3 | 95% | 1g |
$875 | 2025-02-22 | |
| eNovation Chemicals LLC | D542568-5g |
methyl 3-chloroindolizine-1-carboxylate |
1126444-16-3 | 95% | 5g |
$2400 | 2025-02-22 | |
| eNovation Chemicals LLC | D542568-1g |
methyl 3-chloroindolizine-1-carboxylate |
1126444-16-3 | 95% | 1g |
$875 | 2024-08-03 | |
| eNovation Chemicals LLC | D542568-5g |
methyl 3-chloroindolizine-1-carboxylate |
1126444-16-3 | 95% | 5g |
$2400 | 2024-08-03 |
3-chloro-1-Indolizinecarboxylic acid methyl ester Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-chloro-1-Indolizinecarboxylic acid methyl ester
Professional Introduction to 3-chloro-1-Indolizinecarboxylic acid methyl ester (CAS No. 1126444-16-3)
3-chloro-1-Indolizinecarboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1126444-16-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic derivative features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and drug development.
The molecular structure of 3-chloro-1-Indolizinecarboxylic acid methyl ester consists of an indolizine core substituted with a chloro group at the 3-position and a methyl ester functionality at the 1-position. This configuration imparts distinct reactivity and binding properties, making it a valuable intermediate in synthetic chemistry. The presence of the chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ester moiety allows for further derivatization via hydrolysis or transesterification.
In recent years, there has been growing interest in indolizine derivatives due to their demonstrated biological activity. Studies have highlighted the pharmacological potential of these compounds, particularly in the context of modulating enzyme activity and receptor interactions. For instance, derivatives of indolizine have been investigated for their role in inhibiting certain kinases and other targets relevant to cancer therapy. The structural motif is also found in natural products with known bioactivities, further underscoring its importance.
The synthesis of 3-chloro-1-Indolizinecarboxylic acid methyl ester typically involves multi-step organic transformations, starting from readily available precursors such as indoline or its derivatives. The chlorination step is often performed using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while esterification is commonly achieved using methanol in the presence of an acid catalyst. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications.
One of the most compelling aspects of 3-chloro-1-Indolizinecarboxylic acid methyl ester is its versatility as a building block for more complex molecules. Researchers have leveraged its reactive sites to develop novel scaffolds with enhanced pharmacological properties. For example, modifications at the nitrogen atoms of the indolizine ring can introduce basicity, which is beneficial for interactions with acidic pharmacophores in biological targets. Similarly, functionalization around the ester group can alter solubility and metabolic stability, critical factors in drug design.
The compound has also found utility in materials science, particularly as a precursor for polymers and liquid crystals. Its rigid heterocyclic core contributes to thermal stability and mechanical strength when incorporated into polymeric matrices. Additionally, its ability to form hydrogen bonds and π-stacking interactions makes it suitable for designing supramolecular assemblies with specific functions.
From a computational chemistry perspective, 3-chloro-1-Indolizinecarboxylic acid methyl ester has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with improved binding affinities. These computational approaches are increasingly integrated into drug discovery pipelines to accelerate lead optimization.
The pharmaceutical industry has shown particular interest in exploring 3-chloro-1-Indolizinecarboxylic acid methyl ester for its potential as an antiviral or anti-inflammatory agent. Preclinical studies have demonstrated that certain indolizine derivatives exhibit inhibitory effects on viral proteases and inflammatory cytokines. The compound’s ability to cross biological membranes also makes it a promising candidate for oral administration, a key consideration in therapeutic development.
In conclusion, 3-chloro-1-Indolizinecarboxylic acid methyl ester (CAS No. 1126444-16-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal researchers alike. As our understanding of its properties continues to evolve, so too will its role in advancing chemical biology and drug discovery efforts worldwide.
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